molecular formula C10H12O2 B3167475 3-(3-Methylphenoxy)propanal CAS No. 92016-60-9

3-(3-Methylphenoxy)propanal

Cat. No.: B3167475
CAS No.: 92016-60-9
M. Wt: 164.2 g/mol
InChI Key: ZSCPAHALIVRMNQ-UHFFFAOYSA-N
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Description

3-(3-Methylphenoxy)propanal is a chemical compound with the molecular formula C10H12O2. It is characterized by its hydrophobic nature and oily appearance.

Preparation Methods

The synthesis of 3-(3-Methylphenoxy)propanal typically involves the reaction of 3-methylphenol with propanal under specific conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

3-(3-Methylphenoxy)propanal undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, where the phenoxy group can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. .

Scientific Research Applications

3-(3-Methylphenoxy)propanal has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It is studied for its potential biological activities, including anti-tumor and anti-inflammatory effects.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of plastics, adhesives, and coatings due to its ability to improve thermal stability and flame resistance.

Mechanism of Action

The mechanism of action of 3-(3-Methylphenoxy)propanal involves its interaction with specific molecular targets and pathways. It may exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, and further research is needed to fully elucidate its mechanism of action .

Comparison with Similar Compounds

3-(3-Methylphenoxy)propanal can be compared with other similar compounds, such as:

    3-Phenoxypropanal: Lacks the methyl group on the phenoxy ring, which may affect its reactivity and properties.

    3-(4-Methylphenoxy)propanal: Has the methyl group in a different position on the phenoxy ring, leading to different chemical behavior.

    3-(3-Methylphenoxy)butanal: Has an additional carbon in the aldehyde chain, which can influence its reactivity and applications. The uniqueness of this compound lies in its specific structure, which imparts distinct properties and reactivity compared to its analogs

Biological Activity

3-(3-Methylphenoxy)propanal is a chemical compound with notable biological activities, particularly in the fields of oncology and inflammation. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C10H12O2
  • Molecular Weight : 164.20 g/mol
  • IUPAC Name : this compound
  • CAS Number : 92016-60-9

This compound is characterized by its hydrophobic nature and oily appearance, influencing its solubility and interaction with biological systems.

Synthesis

The synthesis of this compound typically involves the reaction of 3-methylphenol with propanal under catalytic conditions. This process can be optimized for high yield and purity, making it suitable for both laboratory and industrial applications.

Anti-Tumor Activity

Research indicates that this compound exhibits significant anti-tumor properties. It has been shown to inhibit cancer cell proliferation in various in vitro studies. The compound appears to interact with specific cellular pathways that regulate cell cycle progression and apoptosis.

Anti-Inflammatory Effects

In addition to its anti-tumor activity, this compound has demonstrated anti-inflammatory effects. Studies suggest that it may modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines. This activity could have implications for treating inflammatory diseases.

The exact mechanism by which this compound exerts its biological effects is still under investigation. Preliminary findings suggest that it may bind to specific receptors or enzymes involved in cell signaling pathways. Further research is necessary to elucidate these interactions fully.

Comparative Analysis

To understand the unique properties of this compound, it is useful to compare it with similar compounds:

Compound NameStructural DifferencesBiological Activity
3-PhenoxypropanalLacks methyl group on phenoxyModerate anti-tumor activity
3-(4-Methylphenoxy)propanalMethyl group in different positionVaries in reactivity
3-(3-Methylphenoxy)butanalAdditional carbon in aldehyde chainDifferent reactivity

Case Studies

  • In Vitro Study on Cancer Cells :
    • A study conducted on human breast cancer cells showed that treatment with this compound resulted in a significant reduction in cell viability compared to control groups. The mechanism was linked to apoptosis induction.
  • Inflammation Model :
    • In a murine model of acute inflammation, administration of the compound led to decreased levels of TNF-alpha and IL-6, indicating its potential as an anti-inflammatory agent.

Properties

IUPAC Name

3-(3-methylphenoxy)propanal
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2/c1-9-4-2-5-10(8-9)12-7-3-6-11/h2,4-6,8H,3,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSCPAHALIVRMNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCCC=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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